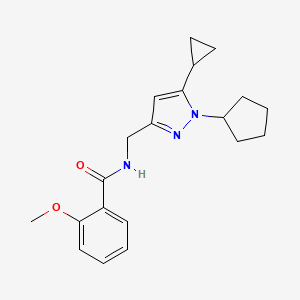

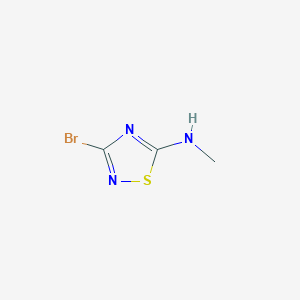

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the CAS Number: 1824463-29-7 . It has a molecular weight of 194.05 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Properties

Researchers have focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, exploring their antiproliferative and antimicrobial properties. These compounds, including derivatives of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine, have shown significant biological activity, including DNA protective ability against oxidative damage and strong antimicrobial activity against various strains such as S. epidermidis. Furthermore, some derivatives exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in chemotherapy strategies with minimal side effects (Gür et al., 2020).

Synthetic Chemistry and Material Science

The compound's utility extends to the synthesis of fused-ring [1,2,4]thiadiazole scaffolds, which are of interest in material science and drug discovery. For example, this compound can undergo S(N)Ar substitution reactions to introduce various functional groups, showcasing its versatility in synthesizing novel materials and molecules with potential pharmacological activities (Leung-Toung et al., 2005).

Corrosion Inhibition

This compound and its derivatives have also been investigated for their corrosion inhibition performances, particularly against the corrosion of metals such as iron. Through theoretical studies combining density functional theory (DFT) calculations and molecular dynamics simulations, researchers have identified these thiadiazole derivatives as promising corrosion inhibitors, offering insights into the development of more effective corrosion-resistant materials (Kaya et al., 2016).

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound serves as a precursor for creating compounds with potential anti-inflammatory, analgesic, and anti-ulcer properties. These applications are driven by the structural versatility and reactivity of thiadiazole derivatives, enabling the development of new drugs with improved efficacy and lower toxicity (Gomha et al., 2017).

Eigenschaften

IUPAC Name |

3-bromo-N-methyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWLSVOWUBUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)

![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)